molecular formula C11H16ClNO2 B13068893 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol

Cat. No.: B13068893
M. Wt: 229.70 g/mol
InChI Key: JAABLPHSLNYGKV-UHFFFAOYSA-N
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Description

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a chloro group, a hydroxy group, and an amino group attached to a benzene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenol derivative.

    Chlorination: The phenol derivative undergoes chlorination to introduce the chloro group at the desired position on the benzene ring.

    Aminomethylation: The chlorinated phenol is then subjected to aminomethylation using a suitable amine, such as 2-hydroxy-2-methylpropylamine, under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chlorination and aminomethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Quinones

    Reduction: Dechlorinated phenol derivatives

    Substitution: Amino or thiol-substituted phenol derivatives

Scientific Research Applications

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its phenolic structure.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and pain, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol
  • 3-Chloro-2-{[(2-hydroxy-2-ethylpropyl)amino]methyl}phenol
  • 3-Bromo-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol

Uniqueness

3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group, hydroxy group, and amino group on the benzene ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

3-chloro-2-[[(2-hydroxy-2-methylpropyl)amino]methyl]phenol

InChI

InChI=1S/C11H16ClNO2/c1-11(2,15)7-13-6-8-9(12)4-3-5-10(8)14/h3-5,13-15H,6-7H2,1-2H3

InChI Key

JAABLPHSLNYGKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNCC1=C(C=CC=C1Cl)O)O

Origin of Product

United States

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